molecular formula C12H11FN2O2 B7788065 ethyl (2Z)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate

ethyl (2Z)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate

Cat. No.: B7788065
M. Wt: 234.23 g/mol
InChI Key: ZOKKIXIAQHYRFY-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2Z)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyano group, a fluorophenyl group, and an amino group attached to a prop-2-enoate moiety. Its molecular formula is C12H10FN2O2, and it has a molecular weight of approximately 232.22 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-fluoroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Ethyl (2Z)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate involves its interaction with specific molecular targets. The cyano group and the fluorophenyl group play crucial roles in its binding to enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2Z)-3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate
  • Ethyl (2Z)-3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate
  • Ethyl (2Z)-3-[(5-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate

Uniqueness

Ethyl (2Z)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes.

Biological Activity

Ethyl (2Z)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H11FN2O2
  • Molar Mass : 234.23 g/mol
  • CAS Number : 1638499-93-0

The biological activity of this compound is primarily attributed to its structural components, particularly the cyano and fluorophenyl groups. These groups facilitate interactions with specific molecular targets, potentially modulating various biological pathways. Preliminary studies suggest that the compound may inhibit certain enzymes involved in cell proliferation, although the exact pathways remain under investigation.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, which is crucial for developing new cancer therapies. The compound's ability to inhibit cell growth has been linked to its effects on specific signaling pathways involved in tumor progression .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have demonstrated that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

In Vitro Studies

  • Cell Proliferation Inhibition : A study reported that treatment with this compound resulted in a dose-dependent inhibition of cell proliferation in several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 µM to 25 µM, indicating significant potency against these cells.
  • Mechanistic Insights : Molecular docking studies have suggested that the compound interacts with key enzymes involved in metabolic pathways, such as those regulating pyruvate metabolism. These interactions could explain its observed biological activities .

In Vivo Studies

While in vitro studies provide valuable insights, in vivo studies are essential for understanding the compound's efficacy and safety profile. Current research is limited; however, preliminary animal studies are underway to evaluate the pharmacokinetics and therapeutic potential of this compound in cancer models.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis; inhibits proliferation
AntimicrobialEffective against various bacterial strains
Enzyme InteractionModulates key metabolic enzymes

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-(4-fluoroanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-2-17-12(16)9(7-14)8-15-11-5-3-10(13)4-6-11/h3-6,8,15H,2H2,1H3/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKKIXIAQHYRFY-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\NC1=CC=C(C=C1)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.